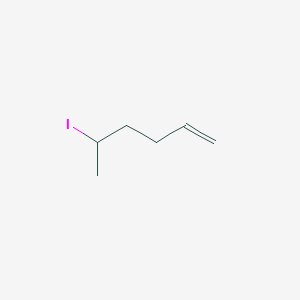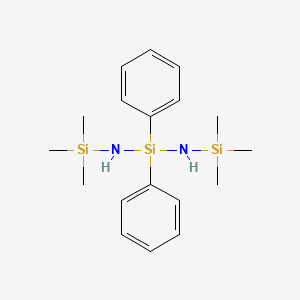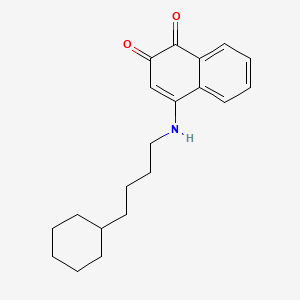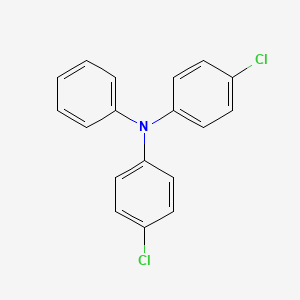
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms attached to the phenyl rings and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline typically involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde under specific conditions. One common method is the reductive amination process, where the imine intermediate is reduced to form the desired secondary amine. Sodium borohydride (NaBH₄) is often used as the reducing agent due to its high selectivity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process generally includes the use of triethylamine as an acid-binding agent and inert solvents to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinone imines, and secondary amines. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline, known for its use in dye production.
4-Chlorophenylamine: Another related compound with similar chemical properties and applications.
4-Chloro-N-Butylcathinone: Structurally similar but with different functional groups, used in forensic and research applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl rings. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
20440-96-4 |
|---|---|
Molecular Formula |
C18H13Cl2N |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H |
InChI Key |
WRGARJNIJQWVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


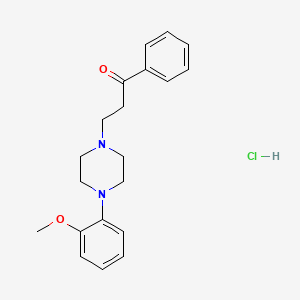
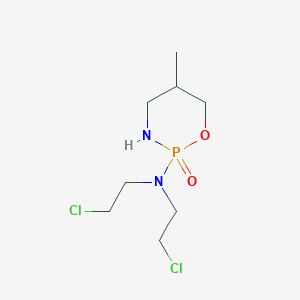
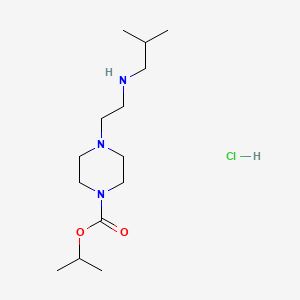

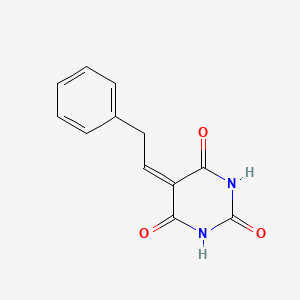
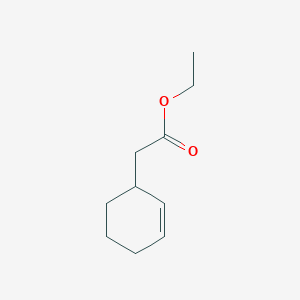
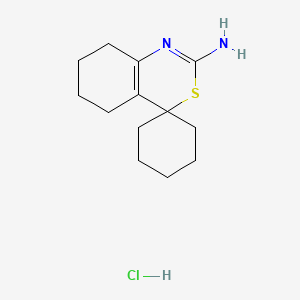
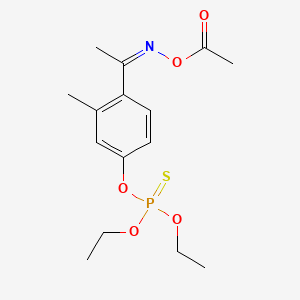
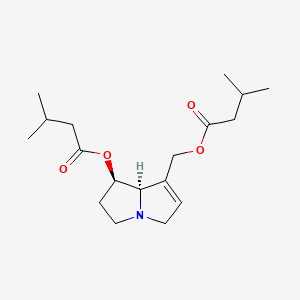
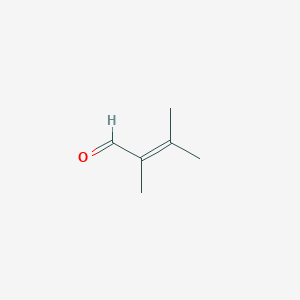
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
